molecular formula C6H7ClN2 B15257082 2-Chloro-5-ethylpyrazine

2-Chloro-5-ethylpyrazine

Cat. No.: B15257082
M. Wt: 142.58 g/mol
InChI Key: UHJVXIBBGDBZGJ-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H7ClN2 It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylpyrazine typically involves the chlorination of 5-ethylpyrazine. One common method includes the reaction of 5-ethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 5-ethylpyrazine using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures (100°C to 150°C) and pressures to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The ethyl group can be oxidized to form 2-chloro-5-pyrazinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The pyrazine ring can be reduced to form 2-chloro-5-ethylpiperazine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: 2-amino-5-ethylpyrazine, 2-thio-5-ethylpyrazine.

    Oxidation: 2-chloro-5-pyrazinecarboxylic acid.

    Reduction: 2-chloro-5-ethylpiperazine

Scientific Research Applications

2-Chloro-5-ethylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the pyrazine ring play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyrazine
  • 2-Chloro-5-chloromethylpyrazine
  • 2-Chloro-5-ethylpyridine

Comparison: 2-Chloro-5-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloro-5-methylpyrazine, the ethyl group in this compound provides increased lipophilicity, potentially enhancing its membrane permeability and bioavailability. The presence of the chlorine atom at position 2 makes it more reactive towards nucleophilic substitution compared to 2-Chloro-5-ethylpyridine .

Properties

IUPAC Name

2-chloro-5-ethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJVXIBBGDBZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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